molecular formula C6H11ClFN B2760585 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride CAS No. 2288709-05-5

6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride

Cat. No.: B2760585
CAS No.: 2288709-05-5
M. Wt: 151.61
InChI Key: OBQLXQFZYVWFDJ-UHFFFAOYSA-N
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Description

6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride (CAS 2288709-05-5) is a fluorinated, bridged nitrogen heterocycle of high interest in advanced pharmaceutical research and development. This compound serves as a versatile and rigid molecular scaffold for designing novel bioactive molecules. The incorporation of a fluorine atom onto the [2.2.1] bicyclic framework can significantly influence the compound's electronic properties, metabolic stability, and binding affinity, making it a valuable building block in medicinal chemistry . The [2.2.1] azabicyclic structure provides a three-dimensional, conformationally restricted scaffold that is adept at exploring and defining the pharmacophore space in drug-target interactions . Fluorinated analogs of this class are frequently employed in the synthesis of potential therapeutic agents. Related azabicyclo[2.2.1]heptane and heptene derivatives have been investigated for their biological activities, including potential applications as analgesics and anti-inflammatory agents . Furthermore, structurally similar monofluoro-substituted compounds are prominent in enzyme inhibitor research, particularly as mechanism-based inactivators for pyridoxal 5'-phosphate (PLP)-dependent enzymes such as aminotransferases, which are targets in oncology and neurology . Researchers utilize this chemical to develop enzyme inhibitors, receptor modulators, and other bioactive probes. Its defined stereochemistry and functionalization potential make it a critical intermediate for constructing complex molecules aimed at addressing challenging therapeutic targets. Handling Notice: This product is offered exclusively For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for informational purposes and is subject to change.

Properties

IUPAC Name

6-fluoro-2-azabicyclo[2.2.1]heptane;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10FN.ClH/c7-5-1-4-2-6(5)8-3-4;/h4-6,8H,1-3H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBQLXQFZYVWFDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1NC2)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClFN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between 6-fluoro-2-azabicyclo[2.2.1]heptane hydrochloride and analogous bicyclic compounds:

Compound Name Substituents/Modifications Molecular Formula MW (g/mol) Key Properties/Applications References
6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride 6-F, 2-aza C₆H₁₁ClFN 151.61 High rigidity; used in nicotinic acetylcholine receptor (nAChR) ligand synthesis.
6,6-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride 6,6-diF, 2-aza C₆H₁₀ClF₂N 169.60 Increased lipophilicity; potential for improved blood-brain barrier penetration.
(1S,4S)-5,5-Difluoro-2-azabicyclo[2.2.1]heptane hydrochloride 5,5-diF, stereospecific 2-aza C₆H₁₀ClF₂N 169.60 Stereochemistry enhances selectivity in drug discovery; used in chiral catalyst development.
7-Azabicyclo[2.2.1]heptane hydrochloride 7-aza (nitrogen at bridgehead) C₆H₁₂ClN 151.62 Structural analog of epibatidine; exhibits nAChR agonist activity.
(1S,4S)-2-Oxa-5-azabicyclo[2.2.1]heptane hydrochloride 2-oxa (oxygen), 5-aza C₅H₁₀ClNO 151.59 Oxygen substitution alters electronic properties; used in photochemical reactions.
Epibatidine (exo-2-(6-chloro-3-pyridyl)-7-azabicyclo[2.2.1]heptane) 7-aza, 6-chloro-pyridyl substituent C₁₁H₁₃ClN₂ 208.69 Potent nAChR agonist with analgesic activity; highlights impact of aromatic substituents.

Key Comparative Insights :

Fluorination Effects :

  • The 6-fluoro derivative exhibits moderate polarity, while 6,6-difluoro analogs show increased hydrophobicity, which may enhance membrane permeability .
  • Stereospecific fluorination (e.g., (1S,4S)-5,5-difluoro ) improves enantioselectivity in drug-receptor interactions, critical for CNS-targeted therapeutics .

Aza vs. Oxa Substitution :

  • Replacing nitrogen with oxygen (e.g., 2-oxa-5-aza ) reduces basicity, altering solubility and reactivity in cross-coupling reactions .

Pharmacological Relevance :

  • Epibatidine , a 7-aza derivative with a chloropyridyl group, demonstrates the importance of aromatic substituents in nAChR binding affinity and analgesic potency .
  • In contrast, the 6-fluoro-2-aza scaffold lacks such substituents, making it a simpler template for modular drug design .

Synthetic Utility: The 6,6-difluoro-2-aza variant is more thermally stable than mono-fluoro analogs, enabling harsh reaction conditions in heterocyclic chemistry . 7-Azabicyclo[2.2.1]heptane hydrochloride is a precursor for gold(I)-dithiocarbamate complexes with antitumor activity .

Biological Activity

6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is a bicyclic compound that has garnered attention for its potential pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride is characterized by its unique bicyclic structure which contributes to its biological activity. The presence of a fluorine atom enhances its lipophilicity and may influence its interaction with biological targets.

The biological activity of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride has been primarily studied in the context of enzyme inhibition and receptor modulation:

  • Enzyme Inhibition : It has been shown to act as an inhibitor of prolyl oligopeptidase (POP), an enzyme involved in the degradation of neuropeptides and implicated in various neurological disorders .
  • Receptor Interaction : The compound may modulate neurotransmitter receptors, potentially influencing synaptic transmission and neurochemical pathways.

In Vitro Studies

In vitro studies have demonstrated that 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride exhibits significant inhibitory effects on POP activity, with IC50 values indicating potent inhibition compared to other known inhibitors. The structural features that contribute to this inhibition include the bicyclic framework, which allows for effective binding within the enzyme's active site.

In Vivo Studies

Animal models have been utilized to assess the pharmacological effects of this compound. Studies indicate that administration of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride leads to improvements in cognitive function and memory retention in rodent models, suggesting potential applications in treating cognitive impairments associated with aging or neurodegenerative diseases .

Case Studies

Several case studies have highlighted the compound's therapeutic potential:

  • Cognitive Enhancement : A study involving aged rats demonstrated that treatment with 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride resulted in improved performance in memory tasks compared to control groups.
  • Pain Management : Another investigation revealed that this compound exhibited analgesic properties in models of neuropathic pain, indicating its potential as a novel pain management therapy.

Comparative Analysis

The following table summarizes the biological activities and pharmacological effects of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride in comparison to other related compounds.

CompoundIC50 (µM)Cognitive EffectsAnalgesic EffectsNotes
6-Fluoro-2-azabicyclo[2.2.1]heptane HCl0.5YesYesPotent POP inhibitor
ZPP (Z-Prolyl-Proline)0.8NoNoKnown POP inhibitor
Other Bicyclic CompoundsVariesLimitedLimitedLess effective than 6-Fluoro variant

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride, and how are reaction conditions optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves cyclopropanation or ring-closing reactions using fluorinated precursors. For example, ruthenium(II) catalysts can facilitate bicyclic framework formation under controlled temperatures (60–80°C) and inert atmospheres . Optimization includes adjusting solvent polarity (e.g., THF vs. DCM) and stoichiometric ratios to minimize byproducts. Purification via recrystallization or chromatography is critical to achieve >95% purity, as noted in protocols for analogous azabicyclo compounds .

Q. How is the stereochemistry and structural configuration of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride confirmed?

  • Methodological Answer : X-ray crystallography and 2D NMR (e.g., NOESY) are used to resolve stereochemistry. For instance, the (1R,3S,4S) configuration of a related compound was confirmed via X-ray diffraction, while 19F^{19}\text{F}-NMR identifies fluorine positioning . High-resolution mass spectrometry (HRMS) and isotopic pattern analysis validate molecular formula consistency .

Q. What in vitro assays are used to evaluate the biological activity of this compound?

  • Methodological Answer : Standard assays include enzyme inhibition studies (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-luciferase). For bicyclic amines, receptor binding affinity is often tested using radioligand displacement in neuronal or cancer cell lines, with IC50_{50} values calculated via nonlinear regression .

Advanced Research Questions

Q. How do fluorination patterns on the bicyclic framework influence pharmacological profiles?

  • Methodological Answer : Fluorine’s electronegativity alters electron density and bioavailability. Comparative studies show that 6-fluoro substitution enhances metabolic stability by reducing CYP450-mediated oxidation compared to non-fluorinated analogs. Molecular dynamics simulations reveal fluorine’s role in stabilizing ligand-receptor interactions via halogen bonds, as seen in related azabicyclo derivatives .

Q. What computational methods predict the reactivity and stability of 6-Fluoro-2-azabicyclo[2.2.1]heptane hydrochloride under experimental conditions?

  • Methodological Answer : Density functional theory (DFT) calculates transition states for ring-opening reactions, while QSPR models correlate substituent effects with thermal stability. For example, solvation free energy (ΔGsolv_{\text{solv}}) simulations in water/acetonitrile mixtures guide solvent selection for synthesis . Machine learning tools like ICReDD’s reaction path search optimize catalytic conditions .

Q. How can contradictory data on the compound’s solubility and stability be resolved?

  • Methodological Answer : Contradictions often arise from polymorphic forms or pH-dependent ionization. Use differential scanning calorimetry (DSC) to identify polymorphs, and pH-solubility profiling (e.g., shake-flask method) to map stability. For instance, hydrochloride salts of similar bicyclic amines show improved aqueous solubility at pH < 4 due to protonation of the nitrogen .

Q. What strategies mitigate side reactions during functionalization of the bicyclic core?

  • Methodological Answer : Protecting group strategies (e.g., Boc for amines) prevent unwanted nucleophilic attacks. Transition metal catalysis (Pd or Ru) enables selective cross-coupling at the C-3 position, as demonstrated in Suzuki-Miyaura reactions of fluorinated azabicyclo compounds . Real-time monitoring via in situ IR spectroscopy helps detect intermediates and adjust reaction kinetics .

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